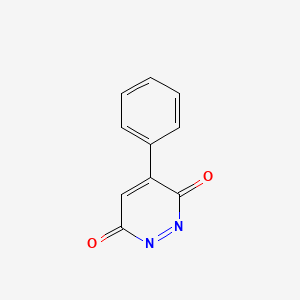

4-Phenylpyridazine-3,6-dione

Description

Significance of Pyridazine (B1198779) Core in Chemical Research

The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the development of pharmacologically active compounds. scholarsresearchlibrary.com Its unique physicochemical properties, such as a high dipole moment and the capacity for robust hydrogen bonding, make it an attractive component in drug design. nih.gov The pyridazine ring can serve as a less lipophilic substitute for a phenyl ring or replace other azine and azole structures, acting as either a foundational scaffold or a key pharmacophoric element. nih.gov Pyridazine derivatives have demonstrated a broad spectrum of biological activities, making them a focal point for medicinal chemists. scholarsresearchlibrary.comresearchgate.net The adaptability of the pyridazine ring, allowing for easy functionalization at various positions, further enhances its appeal as a synthetic building block for novel drug discovery. scholarsresearchlibrary.com

Overview of Dione (B5365651) Heterocycles in Organic Synthesis

Dione heterocycles are pivotal intermediates in organic synthesis, providing a gateway to a diverse range of more complex molecular architectures. Compounds like indan-1,3-dione and its derivatives are recognized as versatile building blocks for creating a multitude of fused heterocyclic systems, many of which exhibit promising biological activities. benthamdirect.comresearchgate.net Similarly, 2,2-dimethyl-1,3-dioxane-4,6-dione, also known as Meldrum's acid, is a key reagent in multicomponent reactions and the synthesis of various heterocycles. chemicalbook.com The utility of these dione structures lies in their reactivity, which allows for the construction of intricate frameworks, including spiro-complexes and pyridine (B92270) derivatives, often simplifying synthetic pathways by enabling the formation of multiple carbon-carbon bonds in a single step. chemicalbook.com Cyclohexane-1,3-diones are another class of important precursors for synthesizing a wide array of biologically active natural products and pharmaceuticals. researchgate.nettandfonline.com

Historical Context of 4-Phenylpyridazine-3,6-dione and Related Structures

The study of pyridazine-3,6-diones dates back to the mid-twentieth century with systematic investigations into pyridazine chemistry. The parent compound, 1,2-dihydropyridazine-3,6-dione, was first prepared by Curtius and Foesterling in 1895 through the reaction of maleic anhydride (B1165640) with hydrazine (B178648) hydrate (B1144303). google.com This early work laid the foundation for the synthesis and exploration of substituted derivatives. The nomenclature of these compounds, including this compound, reflects the positions of the functional groups on the pyridazine core. The development of standardized naming conventions and the cataloging of these compounds in chemical databases have been crucial for consistent identification and research across various scientific disciplines.

Structure

3D Structure

Properties

Molecular Formula |

C10H6N2O2 |

|---|---|

Molecular Weight |

186.17 g/mol |

IUPAC Name |

4-phenylpyridazine-3,6-dione |

InChI |

InChI=1S/C10H6N2O2/c13-9-6-8(10(14)12-11-9)7-4-2-1-3-5-7/h1-6H |

InChI Key |

KFJCVCYLUVIDFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N=NC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenylpyridazine 3,6 Dione and Its Derivatives

Direct Synthetic Routes to the 4-Phenylpyridazine-3,6-dione Core

The formation of the this compound scaffold can be achieved through several direct synthetic pathways, primarily involving the reaction of a hydrazine (B178648) derivative with a suitable 1,4-dicarbonyl compound or its equivalent.

Cyclization Reactions Utilizing Hydrazine Derivatives and Diketones

A fundamental and widely employed method for constructing the pyridazine (B1198779) ring is the cyclization of 1,4-dicarbonyl compounds with hydrazine. researchgate.netresearchgate.net This approach involves the condensation of a hydrazine, such as phenylhydrazine (B124118), with a 1,4-diketone, a 4-oxo acid derivative, or a related precursor. researchgate.netresearchgate.net For the synthesis of this compound, a suitably substituted 1,4-dicarbonyl precursor is reacted with hydrazine hydrate (B1144303). The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol (B145695).

For instance, the synthesis of 6-phenyl-3(2H)-pyridazinone derivatives has been achieved through condensation reactions using hydrazine derivatives and diketones under reflux conditions. The choice of solvent, such as ethanol or dimethylformamide (DMF), and temperature control are critical for optimizing the reaction yield.

Condensation Reactions with Anhydrides Leading to Pyridazine-3,6-diones

Maleic anhydride (B1165640) and its derivatives are versatile starting materials for the synthesis of pyridazine-3,6-diones. rjptonline.orgrsc.org The reaction of maleic anhydride with hydrazine monohydrate in a mixture of ethanol and acetic acid under reflux is a known method for producing the parent pyridazine-3,6-dione. rjptonline.org To synthesize this compound, a phenyl-substituted maleic anhydride would be the required precursor to react with hydrazine.

A notable example is the reaction of phenylhydrazine with phthalic anhydride, which can lead to the formation of 2-phenyl-2,3-dihydrophthalazine-1,4-dione, a related pyridazine derivative. stanford.edu This reaction can be carried out under various conditions, including microwave assistance or in microdroplets, which has been shown to improve selectivity and reaction rates. stanford.edu The reaction of dichloromaleic acid anhydride with hydrazine hydrate is another example that yields a dichlorinated pyridazine-3,6-dione. researchgate.net

| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions |

| Phenyl-substituted maleic anhydride | Hydrazine hydrate | This compound | Reflux in ethanol/acetic acid |

| Phthalic Anhydride | Phenylhydrazine | 2-Phenyl-2,3-dihydrophthalazine-1,4-dione | Microdroplets, room temperature |

| Dichloromaleic acid anhydride | Hydrazine hydrate | Dichloro-pyridazine-3,6-dione | Not specified |

Approaches Involving Ethyl Acetoacetate (B1235776) and Phenylhydrazine Intermediates

Multi-component reactions involving ethyl acetoacetate and phenylhydrazine offer another pathway to complex pyridazine-containing structures. For example, a four-component synthesis has been reported for pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones, which involves the reaction of ethyl acetoacetate, phenylhydrazine, 6-amino-1,3-dimethyl uracil, and an aryl aldehyde in water. arkat-usa.org Similarly, a five-component reaction using ethyl acetoacetate, phenylhydrazine, 1,3-dimethyl barbituric acid, an aryl aldehyde, and ammonium (B1175870) acetate (B1210297) has also been developed. mdpi.com These methods, while leading to more complex fused systems, highlight the utility of ethyl acetoacetate and phenylhydrazine as key building blocks in the synthesis of heterocyclic compounds that may be adapted for the synthesis of simpler pyridazinediones.

Functionalization and Substitution Strategies

Once the pyridazine-3,6-dione core is formed, further diversification can be achieved through various functionalization reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. researchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions, especially those using palladium, have become indispensable for the derivatization of heterocyclic cores. researchgate.net These methods, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allow for the introduction of aryl, heteroaryl, and other groups onto the pyridazine ring. researchgate.netresearchgate.net To perform these reactions, a halogenated pyridazine-3,6-dione, such as a bromo- or chloro-substituted derivative, is typically required as a starting material. researchgate.net

For instance, 4-bromo-pyridazine-3,6-dione is a useful starting material for building polysubstituted pyridazine libraries through a combination of amination and palladium-catalyzed cross-coupling reactions. researchgate.net

Suzuki Coupling Protocols

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds and is widely used to functionalize pyridazine rings. nih.govcore.ac.uk This reaction typically involves the coupling of a halogenated pyridazine with a boronic acid in the presence of a palladium catalyst and a base. nih.govcore.ac.uk

A general procedure for the Suzuki-Miyaura coupling on a pyridazine core involves reacting the bromo-substituted pyridazine with an appropriate (hetero)aryl boronic acid. The reaction is carried out in a solvent mixture, such as DME and ethanol with an aqueous solution of a base like sodium carbonate, and a palladium catalyst, for example, Pd(PPh₃)₄, at elevated temperatures. nih.gov The reaction progress is monitored by thin-layer chromatography (TLC). nih.gov

Microwave-assisted Suzuki-Miyaura cross-coupling reactions have also been successfully employed for the synthesis of pyridazine derivatives, often leading to good yields in reduced reaction times. researchgate.net The choice of catalyst, base, and solvent system is critical for the success of the coupling reaction and can be optimized for specific substrates.

| Halogenated Pyridazine | Boronic Acid | Catalyst | Base | Solvent | Product |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/Water | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | N-[5-aryl-2-methylpyridine-3-yl]acetamide |

Applications with Organozinc Compounds

The introduction of substituents onto the pyridazine core can be effectively achieved through cross-coupling reactions, with organozinc reagents being particularly valuable. Palladium-catalyzed cross-coupling reactions between 3,6-dichloropyridazine (B152260) and various organozinc compounds, including benzyl, aryl, and alkyl zinc reagents, have been shown to proceed with high selectivity. researchgate.net This method allows for the mono-substitution of a single chlorine atom, creating an intermediate that can be further functionalized. For instance, the subsequent cross-coupling of the resulting monochloride with a different organozinc compound (RZnCl) enables the synthesis of unsymmetrical 3,6-disubstituted pyridazines. researchgate.net

Another approach involves the direct zincation of the pyridazine ring. Zincated pyridazin-3(2H)-ones can be generated either through a bromine-magnesium exchange followed by transmetalation with a zinc salt like ZnCl₂, or via a directed ortho C4-H zincation using a strong base such as TMPZnCl·LiCl. researchgate.net These zincated intermediates are poised for subsequent Negishi cross-coupling reactions. While not explicitly detailed for the 4-phenyl derivative, this methodology is highly relevant for introducing substituents at various positions on the pyridazine ring, which could be a key step in a synthetic route toward functionalized this compound analogues.

Furthermore, cobalt-catalyzed cross-coupling reactions have emerged as a practical strategy for forming Csp³-Csp² bonds, linking benzylic organozinc reagents to aryl or heteroaryl halides. dokumen.pub This reaction, often catalyzed by CoCl₂ with an isoquinoline (B145761) ligand, can produce valuable polyfunctionalized diarylmethanes, a structural motif relevant to pyridazine chemistry. dokumen.pub

Amination Reactions for Pyridazine-3,6-dione Libraries

Amination reactions are a cornerstone for creating libraries of pyridazine derivatives for biological screening. An efficient method for preparing 4,6- or 5,6-disubstituted 3-aminopyridazines starts from the readily available 4-bromo-pyridazine-3,6-dione. nih.govresearchgate.net This process combines amination and palladium(0)-catalyzed cross-coupling reactions, often accelerated by microwave irradiation. nih.govresearchgate.net

A sequence of chemo- and regioselective reactions allows for the synthesis of diverse 3-substituted, 6-substituted, and unsymmetrical 3,6-disubstituted 4-alkylaminopyridazines. acs.org This strategy combines a highly regioselective amination at the C4 position with subsequent palladium-catalyzed reactions, such as reductive dehalogenation or Suzuki-Miyaura cross-couplings, at other positions on the ring. acs.org The general procedure for microwave-assisted amination often involves heating the halo-pyridazine substrate with a chosen amine in a solvent like isopropanol (B130326) (iPrOH). dntb.gov.ua

| Starting Material | Reagent(s) | Conditions | Product Type | Ref |

| 4-Bromo-pyridazine-3,6-dione | Amine, Pd(0) catalyst | Microwave irradiation | 3-Aminopyridazine derivatives | nih.govresearchgate.net |

| 3,6-Dichloropyridazine | Amine | Microwave, 160 °C, iPrOH | 4-Alkylaminopyridazine derivatives | acs.orgdntb.gov.ua |

Regioselective Synthesis of Polysubstituted Pyridazine Derivatives

Regiocontrol is critical in the synthesis of polysubstituted pyridazines to ensure the desired isomer is obtained. Several strategies have been developed to achieve this. One novel approach is the inverse-electron-demand Diels-Alder reaction between tetrazines and alkynyl sulfides, which, after subsequent denitrogenation, yields trisubstituted pyridazines with high regioselectivity. rsc.org

One-pot, three-component reactions are particularly efficient for building pyridazine scaffolds. The reaction of arylglyoxals with ethyl butyrylacetate and hydrazine hydrate in water can produce ethyl 6-aryl-3-propylpyridazine-4-carboxylates in good yields. semanticscholar.org Similarly, a regioselective synthesis of 6-aryl-4-cyano-3(2H)-pyridazinones has been achieved through a one-pot reaction in water. uni-muenchen.de

Another regioselective method involves the base-mediated deacylation of α-diazo-β-ketoesters to generate a diazoester anion. This reactive 1,3-dipole can undergo a [3+3] annulation with chalcone (B49325) epoxides to provide pyridazine esters. researchgate.net Furthermore, rhodium-catalyzed coupling of α,β-unsaturated O-pivaloyl oximes with alkenes affords substituted pyridines, and while this is for a different heterocycle, the principles of C-H activation and regiocontrol are relevant to advanced heterocyclic synthesis. nih.gov

Derivatization via Reaction with Halogenating Agents (e.g., Phosphorus Oxychloride)

Halogenating agents, particularly phosphorus oxychloride (POCl₃), are powerful reagents for converting the carbonyl groups of pyridazine-3,6-diones into chloro-substituents, which are versatile handles for further functionalization. researchgate.net For example, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one can be treated with phosphorus oxychloride to yield the corresponding 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine. mdpi.com This chlorinated derivative is then susceptible to nucleophilic substitution, for instance, with hydrazine hydrate to introduce a hydrazinyl group. mdpi.com

Phosphorus oxychloride's utility extends to a wide range of chlorination, dehydration, and cyclization reactions in synthetic chemistry. researchgate.net Its application allows for the transformation of pyridazinedione cores into reactive intermediates essential for building more complex fused heterocyclic systems. A simple derivatization technique using 1-propanol (B7761284) in a pyridine (B92270) solution has also been developed to analyze POCl₃ and other chlorides by GC-MS, highlighting its reactivity. nih.gov

| Substrate | Reagent | Product | Application | Ref |

| 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | POCl₃ | 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | Creates reactive site for nucleophilic substitution | mdpi.com |

| General Pyridazinone | POCl₃ | Chloropyridazine | General intermediate for further functionalization | researchgate.net |

Alkylation Strategies for N-Substituted Pyridazine-3,6-diones

N-substitution of the pyridazine-3,6-dione ring is a common strategy to modify the compound's properties. Direct alkylation of the nitrogen atom is a straightforward approach. For instance, 1-phenyl-1,2-dihydropyridazine-3,6-dione can be alkylated with reagents like 1-bromo-3-chloropropane (B140262) or 1,4-dibromobutane (B41627) in the presence of a base such as K₂CO₃ in acetonitrile. mdpi.com This reaction leads to the formation of N-substituted derivatives, although symmetrically disubstituted byproducts can also form. mdpi.com

A two-step method involves the initial synthesis of the parent 1,2-dihydropyridazine-3,6-dione from maleic anhydride and hydrazine, followed by N-alkylation. For installing a 1-(3-oxobutyl) group, a Mitsunobu reaction or direct alkylation with a 3-oxobutyl halide can be employed. Alkylation can also be carried out using alkyl halides or sulfates in the presence of strong bases like alkali metal hydrides or alkoxides. google.com

| Pyridazine Core | Alkylating Agent | Base/Conditions | Product | Ref |

| 1-Phenyl-1,2-dihydropyridazine-3,6-dione | 1-Bromo-3-chloropropane | K₂CO₃, Acetonitrile | 2-(3-Chloropropyl)-1-phenyl-1,2-dihydropyridazine-3,6-dione | mdpi.com |

| 6-Styryl-4,5-dihydro-2H-pyridazin-3-one | Alkyl halide | NaH, DMF | N-Substituted Pyridazinone | researchgate.net |

| 1,2-Dihydropyridazine-3,6-dione | 3-Oxobutyl halide | Base | 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reactions and improving yields in the synthesis of pyridazine derivatives. researchgate.net The application of microwave heating can significantly reduce reaction times for amination and palladium-catalyzed cross-coupling reactions used to build libraries of substituted pyridazines. nih.govdntb.gov.ua For example, the amination of 3,6-dichloropyridazine with an amine in isopropanol can be completed in 30 minutes at 160 °C under microwave irradiation. dntb.gov.ua

Microwave energy has also been successfully employed in multicomponent reactions to create complex heterocyclic systems. A one-pot synthesis of novel thiazolyl-pyridazinediones was achieved under microwave irradiation using chitosan (B1678972) as a natural basic catalyst, highlighting an eco-friendly approach. mdpi.com Similarly, the synthesis of other heterocyclic systems fused to pyridazines has been efficiently promoted by microwaves, often leading to higher yields in shorter timeframes compared to conventional heating. longdom.orglongdom.org A comparative study on the synthesis of S-substituted pyrazolylpyridazine-3-thione derivatives showed that both microwave-assisted and ultrasound-assisted methods significantly reduced reaction times compared to conventional heating, with microwave methods sometimes offering the fastest route. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact. Key strategies include the use of eco-friendly solvents, catalysts, and energy sources. colab.ws

For pyridazine synthesis, the use of water as a reaction medium is a significant green approach. Regioselective, one-pot, three-component syntheses of various pyridazine carboxylates and cyanopyridazinones have been successfully conducted in water, eliminating the need for volatile organic solvents. semanticscholar.orguni-muenchen.de

The use of alternative energy sources like ultrasound (sonochemistry) is another green method. The ultrasound-assisted synthesis of S-substituted 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3(2H)-thione derivatives was shown to dramatically reduce reaction times and, in most cases, increase product yields compared to conventional methods. researchgate.net Furthermore, employing natural, recyclable catalysts, such as chitosan in microwave-assisted multicomponent reactions, aligns with green chemistry principles by using renewable resources and minimizing waste. mdpi.com The use of polymer-supported reagents or catalysts also represents a greener approach, as it simplifies product isolation and allows for catalyst recycling. matanginicollege.ac.in

| Green Approach | Example Reaction | Benefit | Ref |

| Water as Solvent | One-pot, three-component synthesis of 6-aryl-3-propylpyridazine-4-carboxylates | Avoids volatile organic solvents | semanticscholar.orggrowingscience.com |

| Ultrasound-Assisted Synthesis | Synthesis of S-substituted pyrazolylpyridazine-3-thiones | Reduced reaction time, increased yields | researchgate.net |

| Biocatalyst | Chitosan-catalyzed multicomponent synthesis of thiazolyl-pyridazinediones | Use of a renewable, eco-friendly catalyst | mdpi.com |

Advanced Structural Characterization of 4 Phenylpyridazine 3,6 Dione Analogues

Spectroscopic Analysis Techniques

Spectroscopic analysis is fundamental to the characterization of novel and known chemical entities. For 4-phenylpyridazine-3,6-dione analogues, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely employed to probe their structural intricacies.

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a precise atomic connectivity map can be established.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In a patent describing the synthesis of this compound, the ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The spectrum showed a multiplet integrating to five protons in the aromatic region, corresponding to the phenyl substituent. A distinct singlet, integrating to one proton, was also observed, which is assigned to the lone proton on the pyridazine (B1198779) ring. google.com

The specific chemical shifts reported are detailed in the table below. google.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.54 - 7.64 | Multiplet (m) | 5H | Phenyl group protons (C₆H₅) |

| 8.13 | Singlet (s) | 1H | Pyridazine ring proton (-CH=) |

| Data obtained in DMSO-d₆ solvent. google.com |

Studies on N-substituted derivatives, such as 2-{3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl}-1-phenyl-1,2-dihydropyridazine-3,6-dione, show more complex spectra but retain the characteristic signals for the phenyl group protons in the δ 6.99-7.74 ppm range. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. While specific ¹³C NMR data for the parent this compound is not widely reported in reviewed literature, analysis of its structure and data from related analogues allows for the prediction of characteristic chemical shifts. The two carbonyl carbons (C=O) of the dione (B5365651) structure are expected to be the most downfield signals due to the strong deshielding effect of the electronegative oxygen atoms. The aromatic carbons of the phenyl and pyridazine rings would appear in the typical aromatic region.

Research on related heterocyclic diones, such as 1,6-diphenyl-1,2-dihydropyridazine-3,4-dione, has utilized ¹³C NMR for structural confirmation. asianpubs.org Based on general principles and data from analogous structures, the expected chemical shift regions for this compound are summarized below.

| Carbon Type | Expected Chemical Shift (δ) ppm Range |

| Carbonyl (C=O) | 160 - 175 |

| Aromatic (C=C, C=N) | 120 - 155 |

Pyridazine-3,6-dione systems can theoretically exist in a tautomeric equilibrium between the dione (lactam) and diol (lactim) forms. NMR spectroscopy is a powerful method to investigate this phenomenon. nih.gov In solution, if a rapid equilibrium exists, time-averaged NMR signals are observed. Conversely, if the exchange is slow on the NMR timescale, separate signals for each tautomer can be detected. sci-hub.st

For this compound, the reported ¹H NMR data, which shows sharp, distinct signals for a single species, suggests the predominance of one tautomer in DMSO-d₆ solution. google.com Studies on similar 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones in DMSO-d₆ have shown that they exist exclusively in the dione (lactam) form. researchgate.net This indicates that the dione tautomer of this compound is likely the most stable and dominant form under these conditions, stabilized by the amide resonance within the heterocyclic ring.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing direct evidence for the presence of specific functional groups. The most characteristic feature in the IR spectrum of this compound is the presence of strong absorption bands corresponding to the carbonyl (C=O) groups. These are typically observed in the 1650-1750 cm⁻¹ region. The analysis of N-substituted pyridazinedione derivatives has relied on IR spectroscopy to confirm the integrity of the dione structure. mdpi.com

Other expected vibrational bands include C-H stretching from the aromatic rings and C=C stretching vibrations within the rings.

| Wavenumber (cm⁻¹) Range | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H Stretch |

| 1750 - 1650 | Carbonyl (C=O) Stretch |

| 1600 - 1450 | Aromatic C=C Stretch |

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The this compound molecule contains two chromophores—the phenyl group and the pyridazinedione ring—which form a conjugated system. This structure is expected to give rise to characteristic π → π* and n → π* electronic transitions.

The high-energy π → π* transitions, originating from the promotion of electrons in the conjugated π-system, are typically intense and found in the UV region. The lower-energy n → π* transitions, involving the promotion of a non-bonding electron from a nitrogen or oxygen atom to an anti-bonding π* orbital, are less intense. While specific absorption maxima (λmax) for the parent compound are not detailed in the surveyed literature, related structures are known to absorb UV radiation, and this technique is crucial for characterizing the electronic properties of such conjugated systems.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and probing the structure of this compound analogues. Soft ionization techniques, such as electrospray ionization (ESI), are typically used to determine the mass of the molecular ion with high accuracy, confirming the compound's molecular formula. acdlabs.com For this compound itself, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 188.06, which corresponds to the molecular formula C₁₀H₈N₂O₂.

Harder ionization methods, like electron impact (EI), induce fragmentation of the molecule, providing valuable information about its structural components. acdlabs.com The fragmentation pattern is reproducible and serves as a fingerprint for the molecule. Common fragmentation pathways for pyridazine derivatives include the loss of small, stable molecules or cleavage of substituent groups. For instance, the fragmentation of this compound can involve the loss of a carbonyl group (CO) to produce a fragment ion at m/z 160.06, or the cleavage of the phenyl group to yield a fragment at m/z 134.06. Analysis of various derivatives shows characteristic molecular ion peaks, often including isotopes, such as the M+2 peaks for chlorine-containing compounds. mdpi.com

| Compound | Molecular Formula | Ion/Fragment | Observed m/z | Reference |

|---|---|---|---|---|

| This compound | C₁₀H₈N₂O₂ | [M]⁺ | 188.06 | |

| This compound Fragment | C₉H₈N₂O | [M–CO]⁺ | 160.06 | |

| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | C₁₆H₁₂Cl₂N₄ | [M]⁺, [M+2]⁺, [M+4]⁺ | 330, 332, 334 | mdpi.com |

| 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | C₁₆H₁₅ClN₆ | [M]⁺, [M+2]⁺ | 326, 328 | mdpi.com |

| N-(4-Chlorophenyl)-3-methyl-6-phenylpyridazino[4,3-e] nih.govnih.govtriazin-4(1H)-amine | C₁₈H₁₅ClN₆ | [M]⁺, [M+2]⁺ | 350, 352 | mdpi.com |

| Naphtho[2,1-e] nih.govnih.govtriazolo[4,3-b]pyrimidine | C₁₅H₁₀N₄ | [M]⁺ | 246.23 | ekb.eg |

Elemental Analysis for Compositional Verification

Elemental analysis provides a fundamental verification of a compound's purity and empirical formula by quantifying the weight percentages of its constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula. A close agreement, typically within ±0.4%, confirms the elemental composition of the synthesized compound. mdpi.com This technique is routinely applied in the characterization of new this compound analogues and other heterocyclic systems to validate their proposed structures alongside spectroscopic data. mdpi.comekb.egmdpi.com

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | C₁₆H₁₂Cl₂N₄ | C | 58.02 | 57.83 | mdpi.com |

| H | 3.65 | 3.39 | |||

| Cl | 21.41 | 21.08 | |||

| N | 16.92 | 16.59 | |||

| N-(4-Chlorophenyl)-3-methyl-6-phenylpyridazino[4,3-e] nih.govnih.govtriazin-4(1H)-amine | C₁₈H₁₅ClN₆ | C | 61.63 | 61.37 | mdpi.com |

| H | 4.31 | 4.06 | |||

| N | 23.96 | 23.71 | |||

| (Benzo[i]dipyrido[3,2-a:2′,3′c]phenazine (dppn) | C₂₂H₁₂N₄·1.5H₂O | C | 73.53 | 73.88 | mdpi.com |

| H | 4.21 | 4.00 | |||

| N | 15.59 | 15.83 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passed through a single crystal, a detailed map of electron density can be generated, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined. nih.gov This method provides definitive proof of structure and offers unparalleled insight into the molecule's conformation and its interactions within the crystal lattice.

Molecular Conformation and Geometry Analysis

X-ray diffraction studies on analogues of this compound reveal critical details about their molecular geometry. For example, in the structurally related compound 4-(4-methoxyphenyl)-1-phenylpyridine-2,6-dione, the central dione ring is not planar but adopts an envelope conformation. nih.gov

A key conformational feature is the relative orientation of the phenyl and pyridazine rings. The dihedral angle between the planes of these two rings is a significant parameter. In the aforementioned pyridine-dione analogue, the phenyl ring is nearly perpendicular to the mean plane of the dione ring, with a dihedral angle of 81.5(1)°, while the methoxyphenyl substituent is tilted at an angle of 34.8(1)°. nih.gov Such studies provide precise measurements of bond lengths and angles, which typically fall within expected ranges for C-N, C-O, and C=O bonds. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅NO₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4652 (5) |

| b (Å) | 9.0885 (7) |

| c (Å) | 11.1181 (8) |

| α (°) | 77.384 (1) |

| β (°) | 88.747 (2) |

| γ (°) | 77.493 (1) |

| Volume (ų) | 718.40 (9) |

| Dihedral Angle (Phenyl to dione ring) | 81.5 (1)° |

| Dihedral Angle (Methoxyphenyl to dione ring) | 34.8 (1)° |

Data sourced from nih.gov.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The packing of molecules in a crystal is governed by a network of intermolecular interactions. X-ray crystallography is essential for identifying and characterizing these forces, which include hydrogen bonds and π-stacking. In the crystal structure of 4-(4-methoxyphenyl)-1-phenylpyridine-2,6-dione, intermolecular C—H···O hydrogen bonds link adjacent molecules into chains. nih.gov

Crystallographic Studies of this compound Derivatives and Complexes

The structural characterization of derivatives and metal complexes of pyridazine-diones provides further insight into their chemical behavior. X-ray crystallography has been used to determine the structures of numerous coordination complexes where pyridazine-based ligands bind to metal centers. acs.org For example, the structure of an iridium(III) complex with a dppn ligand (a larger analogue) shows that the ligand coordinates to the metal center through its pyridyl nitrogen atoms. mdpi.com

These studies reveal how coordination to a metal ion can affect the ligand's geometry. In the [Ir(ppy)₂(dppn)]⁺ complex, the dppn ligand exhibits a significant degree of bending along its longitudinal axis upon binding to the iridium ion. mdpi.com The analysis of such complex structures is critical for understanding their potential applications, for instance, as luminescent probes or catalysts. researchgate.netwhiterose.ac.uk The crystal structures of these complexes also reveal intricate packing stabilized by counter-ions and solvent molecules, often involving complex hydrogen bonding and π-stacking networks. mdpi.com

Theoretical and Computational Chemistry Studies of 4 Phenylpyridazine 3,6 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. researchgate.net Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-311+G(d,p), are frequently used to model the properties of heterocyclic systems. researchgate.net These calculations are instrumental in exploring the geometry, electronic landscape, and vibrational nature of 4-Phenylpyridazine-3,6-dione.

The first step in a computational study is to determine the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this involves finding the minimum energy structure. The key conformational variable is the dihedral angle between the planes of the phenyl ring and the pyridazinedione ring. researchgate.net

The final conformation is a balance between two opposing forces:

Steric Hindrance: Repulsion between the hydrogen atoms on the phenyl ring and the atoms of the pyridazinedione ring, which favors a non-planar (twisted) conformation. karatekin.edu.tr

π-Conjugation: The delocalization of π-electrons between the two rings, which is maximized in a planar arrangement and stabilizes the molecule. karatekin.edu.tr

Computational studies on similar bi-aryl systems, such as phenylpyridines, have shown that DFT calculations can accurately predict this equilibrium geometry. researchgate.net The steric crowding caused by substituents can significantly influence the final dihedral angle, leading to twisted structures. mdpi.com For this compound, the optimized structure would likely feature a non-planar arrangement to minimize steric strain.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unibo.it The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, theoretical calculations would likely show:

HOMO: Primarily localized on the electron-rich phenyl ring, which acts as the electron donor. rsc.org

LUMO: Concentrated on the electron-deficient pyridazinedione ring, with its electron-withdrawing carbonyl groups, acting as the electron acceptor. rsc.org

This separation of the frontier orbitals indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation. unibo.it The overlap between the HOMO and LUMO orbitals is influenced by the dihedral angle between the rings; a larger angle reduces overlap and can affect the electronic transition properties. rsc.org

Table 1: Hypothetical Frontier Orbital Data for this compound

| Parameter | Calculated Value (eV) | Primary Localization |

|---|---|---|

| HOMO Energy | -6.5 | Phenyl Ring |

| LUMO Energy | -2.1 | Pyridazinedione Ring |

| Energy Gap (ΔE) | 4.4 | - |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wave function into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. uni-muenchen.de This method provides quantitative insight into the intramolecular donor-acceptor interactions that contribute to molecular stability. wisc.edu

The key interactions in this compound would involve the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. The stabilization energy (E(2)) associated with this delocalization is calculated using second-order perturbation theory. uni-muenchen.de Significant interactions would include:

Delocalization from the lone pairs (LP) of the pyridazinedione's oxygen and nitrogen atoms into the antibonding π* orbitals of adjacent C=O and C=C bonds.

Inter-ring interactions, such as delocalization from the π orbitals of the phenyl ring to the π* orbitals of the pyridazinedione ring.

These hyperconjugative interactions stabilize the molecule. ut.ac.ir The magnitude of the E(2) values indicates the strength of these interactions, providing a detailed picture of the electronic delocalization. ijnc.ir

Table 2: Representative Donor-Acceptor Interactions from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) on C=O | π* (C=C) | 25.5 |

| LP (N) | π* (C=O) | 45.2 |

| π (C-C) of Phenyl Ring | π* (C=C) of Pyridazinedione Ring | 15.8 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is plotted on the molecule's electron density surface, using a color scale to indicate regions of different potential. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the electronegative oxygen atoms of the carbonyl groups and the nitrogen atoms. researchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are favorable for nucleophilic attack. These regions are typically found around the hydrogen atoms. dtic.mil

The MEP map provides a clear, qualitative picture of the molecule's polarity and the sites most likely to engage in intermolecular interactions, such as hydrogen bonding. researchgate.net

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.gov By comparing the calculated frequencies with experimental spectra, one can confirm the molecular structure and the nature of its chemical bonds.

For this compound, theoretical frequency calculations are particularly useful for confirming its tautomeric form. The compound can theoretically exist in a dione (B5365651) form (with C=O groups) or a diol form (with O-H groups). nih.gov Experimental evidence suggests the dione form is predominant. A calculated IR spectrum would support this by showing strong absorption bands corresponding to C=O stretching vibrations (typically 1650-1750 cm⁻¹) and the absence of broad O-H stretching bands (around 3200-3600 cm⁻¹). Other predicted frequencies for C-N, C-C, and aromatic C-H vibrations can also be correlated with experimental data to validate the computational model. acs.org

The rotation of the phenyl ring around the single bond connecting it to the pyridazinedione ring is not free. A potential energy surface (PES) scan can be performed by systematically varying the dihedral angle and calculating the energy at each step. amelica.org This reveals the rotational conformers (energy minima) and the transition states (energy maxima) that separate them. researchgate.net

The energy difference between the most stable (lowest energy) conformation and the highest energy conformation during rotation defines the torsional or rotational barrier. karatekin.edu.tr For phenyl-heterocycle systems, this barrier arises from the interplay of stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion (favoring a perpendicular arrangement). karatekin.edu.trresearchgate.net DFT calculations at levels like B3LYP/6-31++G(d,p) have been successfully used to compute these barriers for similar molecules. researchgate.net The results typically show that the planar and perpendicular conformations are high-energy states, while the minimum energy conformation is found at an intermediate, twisted dihedral angle. karatekin.edu.tr

Table 3: Hypothetical Relative Energy vs. Dihedral Angle for Phenyl Ring Rotation

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 2.5 | Planar (Transition State) |

| 40 | 0.0 | Twisted (Global Minimum) |

| 90 | 1.8 | Perpendicular (Transition State) |

| 140 | 0.0 | Twisted (Global Minimum) |

| 180 | 2.5 | Planar (Transition State) |

Ab Initio Methods (e.g., Hartree-Fock Theory) in Structural Prediction

Ab initio methods, which are based on quantum mechanics principles without the use of empirical parameters, are fundamental in predicting the geometric structure of molecules. nus.edu.sg The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. scirp.org This method is instrumental in determining optimized molecular geometries, including bond lengths, bond angles, and dihedral angles.

For molecules like this compound, HF calculations can predict the planarity of the pyridazine (B1198779) ring and the rotational barrier associated with the phenyl group. researchgate.net The choice of basis set, such as 6-31G* or 6-31++G(d,p), is crucial as it defines the set of mathematical functions used to build the molecular orbitals and can influence the accuracy of the results. scirp.orgresearchgate.net While Density Functional Theory (DFT) has become more common for its balance of accuracy and computational cost, HF theory remains a cornerstone for initial structural predictions and provides a valuable comparison point. researchgate.net

Table 1: Predicted Structural Parameters for a Phenyl-Substituted Heterocyclic Ring using Hartree-Fock Theory (Note: This table presents typical data for a phenyl-substituted heterocyclic system as a reference, based on computational studies of related molecules like phenylpyridines. researchgate.net)

| Parameter | Bond/Angle | Predicted Value (HF/6-31++G(d,p)) |

| Bond Length | C-C (phenyl ring) | ~1.39 Å |

| C-N (pyridazine ring) | ~1.34 Å | |

| N-N (pyridazine ring) | ~1.39 Å | |

| C=O | ~1.22 Å | |

| C-C (inter-ring) | ~1.48 Å | |

| Bond Angle | C-C-C (phenyl ring) | ~120° |

| C-N-N (pyridazine ring) | ~118° | |

| Dihedral Angle | Phenyl-Pyridazine | ~35-45° |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. encyclopedia.pub This technique provides a "computational microscope" to observe the dynamic behavior of a molecule like this compound in various environments, such as in a solvent. encyclopedia.pubnih.gov MD simulations solve Newton's equations of motion for a system of interacting particles, with the forces between particles and their potential energy being calculated using molecular mechanics force fields. ua.ac.be

For this compound, MD simulations can elucidate several key dynamic properties:

Conformational Flexibility: MD can track the rotation of the phenyl group relative to the pyridazine ring, identifying the most stable conformations and the energy barriers between them.

Solvation Effects: By simulating the molecule in a solvent like water, MD can reveal how solvent molecules arrange around the solute and influence its structure and dynamics through hydrogen bonding and other intermolecular interactions.

Vibrational Motions: The simulation can capture the various vibrational modes of the molecule, such as bond stretching and angle bending, which are related to its infrared spectrum.

The insights from MD simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment, which is a key aspect of modern drug discovery and materials science. encyclopedia.pubnih.gov

Computational Studies on Reactivity Indices (e.g., Chemical Potential, Hardness, Softness, Electronegativity)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to determine global reactivity indices. These descriptors help in understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The calculations are often based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

For this compound, these indices provide a quantitative measure of its electronic properties:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is the negative of the chemical potential (χ = -μ).

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A large HOMO-LUMO gap implies high hardness and low reactivity. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the molecule's polarizability. nih.gov

Studies on related pyridazine derivatives show that these parameters are valuable in predicting their behavior in chemical reactions, such as their potential as corrosion inhibitors, where electron-donating ability is key. researchgate.nettandfonline.com

Table 2: Representative Global Reactivity Descriptors for Pyridazine Derivatives (Note: The values presented are illustrative, based on DFT calculations performed on various pyridazine derivatives reported in the literature. researchgate.netnih.govacs.org)

| Reactivity Descriptor | Formula | Typical Calculated Value (eV) |

| HOMO Energy (EHOMO) | - | -6.0 to -7.5 |

| LUMO Energy (ELUMO) | - | -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.75 to -5.0 |

| Electronegativity (χ) | -μ | 3.75 to 5.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.75 |

| Chemical Softness (S) | 1 / 2η | 0.18 to 0.25 |

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and charge asymmetry, like this compound, are candidates for materials with Nonlinear Optical (NLO) properties. NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies. analis.com.my Computational methods are essential for predicting the NLO response of a molecule, primarily by calculating its polarizability (α) and hyperpolarizability (β, γ). nih.gov

The first hyperpolarizability (β) is a key indicator of second-order NLO activity. analis.com.my DFT calculations, often using functionals like B3LYP, are performed to compute these properties. researchgate.netresearchgate.net For a molecule to have a significant β value, it typically requires a strong intramolecular charge transfer (ICT) character, often achieved with electron-donating and electron-accepting groups connected by a π-bridge. analis.com.my In this compound, the phenyl ring can act as a donor/π-system, while the electron-deficient pyridazine-dione core can act as an acceptor.

Computational studies on similar pyridazine-based push-pull systems have shown that functionalizing the rings can significantly enhance the hyperpolarizability, making them promising for NLO applications. mdpi.comnih.gov

Table 3: Predicted Nonlinear Optical (NLO) Properties (Note: This table provides an example of NLO properties as calculated for π-conjugated heterocyclic systems. Specific values for the title compound would require dedicated computation. nih.govanalis.com.mynih.gov)

| NLO Property | Description | Typical Calculated Value Range |

| Dipole Moment (μ) | Measure of molecular polarity | 2 - 8 Debye |

| Average Polarizability (α) | Linear response to an electric field | 20 - 70 x 10-24 esu |

| First Hyperpolarizability (βtot) | Second-order NLO response | 10 - 500 x 10-30 esu |

| Second Hyperpolarizability (γ) | Third-order NLO response | 1 - 100 x 10-35 esu |

Mechanistic Elucidation of Synthetic Transformations

The primary synthesis of this compound, also known as 4-phenylmaleic hydrazide, involves the cyclization of a suitable precursor. A common method is the reaction of a phenyl-substituted maleic anhydride (B1165640) with hydrazine (B178648) hydrate (B1144303). google.comgoogle.com The reaction proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form an intermediate hydrazide. Subsequent intramolecular cyclization via the attack of the second nitrogen of the hydrazine on the remaining carbonyl group, followed by dehydration, yields the pyridazine-3,6-dione ring.

The synthesis can be catalyzed by acids, such as sulfuric acid, or rare earth compound catalysts like rare earth trifluoromethanesulfonates, which can enhance the reaction rate and yield. google.com The use of a catalyst facilitates the protonation of the carbonyl oxygen, increasing its electrophilicity and promoting the nucleophilic attack by hydrazine.

Tautomerism and Isomerization Pathways

This compound exhibits keto-enol tautomerism, existing in equilibrium between the dione form (4-phenyl-1,2-dihydropyridazine-3,6-dione) and the diol form (4-phenylpyridazine-3,6-diol). However, the keto form is thermodynamically more stable and is the predominant tautomer under standard conditions. This stability is attributed to resonance stabilization within the pyridazine ring and the electron-withdrawing nature of the ketone groups. The presence of intramolecular or intermolecular hydrogen bonding in the keto form further contributes to its stability.

The enol form may be transiently formed in acidic or basic conditions but readily reverts to the more stable keto form. This tautomeric equilibrium is a key aspect of its reactivity, as the transient enol form can influence the course of certain reactions.

Isomerization in the context of this compound can also refer to the potential for rearrangement reactions, which are discussed in a later section.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridazine Ring

The pyridazine ring in this compound is generally electron-deficient due to the presence of two electronegative nitrogen atoms and the two carbonyl groups. This electronic nature makes the ring susceptible to nucleophilic attack. Conversely, the phenyl substituent can undergo electrophilic substitution.

Electrophilic Substitution: Electrophilic substitution reactions are more likely to occur on the appended phenyl ring rather than the electron-deficient pyridazine ring. The metal-coordinated pyridylphenyl ligand, for instance, is activated toward electrophilic substitution at the phenyl ring. acs.org Nitration and bromination can occur at the positions ortho and para to the point of attachment to the pyridazine ring. acs.org

Nucleophilic Substitution: The pyridazine ring itself is prone to nucleophilic substitution. researchgate.net In derivatives of pyridazine-3,6-dione, nucleophilic substitution can be a key step in the synthesis of more complex molecules. For example, starting from 3,6-dichloropyridazine (B152260), sequential nucleophilic substitution and palladium-catalyzed cross-coupling reactions can be employed to build polysubstituted pyridazine libraries. researchgate.netresearchgate.net The presence of a halogen on the pyridazine ring facilitates these reactions. The mechanism of nucleophilic substitution on halogenated pyridazines can proceed through different pathways, including SN(AE) (addition-elimination) or, in the presence of strong bases like potassium amide, through a didehydrohetarene intermediate. wur.nl

Oxidation and Reduction Pathways of the Dione Functionality

The dione functionality of this compound can undergo both oxidation and reduction.

Oxidation: The hydroxyl groups of the enol tautomer can be oxidized to generate quinone-like derivatives. Common oxidizing agents that can be employed for such transformations include potassium permanganate (B83412) and chromium trioxide. The oxidation of dihydropyridine (B1217469) derivatives to their corresponding aromatic pyridines is a common transformation, often achieved using oxidizing agents like tetrachloro-1,4-benzoquinone. nih.gov

Reduction: The carbonyl groups of the dione can be reduced to form dihydropyridazine (B8628806) derivatives. Reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride are typically used for this purpose. The specific product will depend on the reducing agent and the reaction conditions.

| Reaction Type | Reagent(s) | Major Product(s) | Reference |

| Oxidation | Potassium permanganate, Chromium trioxide | Quinone derivatives | |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Dihydropyridazine derivatives |

Rearrangement Reactions Involving the Pyridazine-3,6-dione Framework

The pyridazine-3,6-dione scaffold can participate in rearrangement reactions, notably the Chapman rearrangement. This rearrangement has been utilized in the synthesis of N-substituted pyridazine-3,6-diones. For instance, 3,6-dichloropyridazine, derived from 1,2-dihydropyridazine-3,6-dione, can be condensed with sterols like cholesterol and stigmasterol (B192456) to yield the corresponding imidates. These imidates then undergo a double Chapman rearrangement to afford 1,2-di-(steryl)-pyridazine-3,6-diones. amazonaws.com This reaction can be carried out under conventional heating or using microwave irradiation, with the latter often providing a more efficient and environmentally friendly method. amazonaws.comwisdomlib.org

Another potential rearrangement, the Dimroth rearrangement, has been considered in the synthesis of related heterocyclic systems, although it was not observed under the specific conditions employed for the synthesis of certain steroidal triazolopyridazines. amazonaws.com

Conclusion

4-Phenylpyridazine-3,6-dione is a chemically significant compound that serves as a valuable scaffold and intermediate in organic and medicinal chemistry. Its synthesis is well-established, and its structure allows for diverse modifications, leading to a wide array of derivatives with potential biological activities. The continued exploration of this and related pyridazine-3,6-dione structures holds promise for the development of new molecules with tailored properties for various scientific applications.

4 Phenylpyridazine 3,6 Dione As a Building Block and Scaffold in Heterocyclic Chemistry

Synthesis of Fused Pyridazine (B1198779) Systems

The 4-Phenylpyridazine-3,6-dione core is a valuable precursor for creating bicyclic and polycyclic heterocyclic compounds through annulation reactions, where a new ring is built onto the existing pyridazine framework.

The construction of the pyrido[d]pyridazine skeleton often involves the cyclization of appropriately functionalized pyridazine precursors. A general and established strategy begins with the condensation of a methyl or activated methylene group on the pyridazine ring with reagents like dimethylformamide dimethyl acetal (DMFDMA). mdpi.com This forms an enamine intermediate which can then undergo cyclocondensation to form the fused pyridine (B92270) ring.

For a substrate like this compound, a synthetic route would first require the introduction of a reactive group, such as a methyl or cyanoacetyl group, at a suitable position on the pyridazine ring. Subsequent reaction with an appropriate cyclizing agent would lead to the formation of the pyrido[d]pyridazine dione (B5365651) core. For instance, the condensation of pyridazinone derivatives with reagents like ethyl cyanoacetate has been used to build the pyridine ring, affording various pyridopyridazinedione derivatives. mdpi.com

Table 1: General Strategy for Pyrido[d]pyridazine Synthesis from Pyridazinone Precursors

| Step | Reaction | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Condensation | Dimethylformamide dimethylacetal (DMFDMA) | Enamine Intermediate | mdpi.com |

The synthesis of pyrimido[b]pyridazine systems can be achieved by constructing a pyrimidine ring onto a pyridazine scaffold. A common method involves the cyclocondensation of a pyridazine derivative bearing an amino or amido group with a 1,3-dicarbonyl equivalent. One reported pathway to a pyrimido[1,6-b]pyridazine nucleus involves the hydrolysis of α-(pyridazin-3-yl)-acetonitrile derivatives to the corresponding acetamides, followed by a cyclocondensation reaction with diethyl carbonate in the presence of a strong base like sodium ethoxide. nih.gov

Applying this logic to this compound, a synthetic pathway could involve the conversion of one of the carbonyl groups into an amino or related functional group. This functionalized intermediate could then undergo cyclization with an appropriate C1 or C3 building block, such as diethyl carbonate or an α,β-unsaturated ketone, to yield the target pyrimido[b]pyridazine system.

The pyridazine scaffold can be incorporated into larger molecules containing other heterocyclic rings, such as pyrazoline. A viable synthetic route involves converting the pyridazinone moiety into a hydrazinylpyridazine, which can then serve as a key building block for pyrazoline synthesis. acs.org

This transformation can be accomplished in two main steps:

Chlorination: The this compound is first treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to convert the dione into a dichloropyridazine or a chloro-oxo-pyridazine derivative. acs.orgnih.gov

Hydrazination: The resulting chloro-substituted pyridazine is then reacted with hydrazine (B178648) hydrate (B1144303). The hydrazine displaces the chlorine atom via nucleophilic aromatic substitution to yield a hydrazinylpyridazine intermediate. acs.org

This 3-hydrazinyl-6-phenylpyridazine derivative is then reacted with α,β-unsaturated ketones (chalcones) in a cyclocondensation reaction to form the five-membered pyrazoline ring, yielding a hybrid molecule containing both pyridazine and pyrazoline nuclei. researchgate.net

Table 2: Synthesis of Pyridazine-Pyrazoline Hybrids

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product | Reference |

|---|---|---|---|---|---|

| Phenyl-pyridazinone | POCl₃ | Chloro-phenylpyridazine | Hydrazine Hydrate | Hydrazinyl-phenylpyridazine | acs.org |

Scaffold Diversity and Structural Analogue Generation

This compound is an excellent starting point for generating libraries of structurally related analogues. The reactivity of the dione system allows for selective functionalization at multiple positions, leading to diverse scaffolds. Key transformations include the conversion of the carbonyl groups to other functionalities, which then serve as handles for further diversification.

A powerful method for generating diversity involves the use of a closely related scaffold, 4-bromo-pyridazine-3,6-dione, where the bromo group acts as a versatile handle for cross-coupling reactions. researchgate.net This approach highlights a strategy that is also applicable to the phenyl-substituted analogue. The dione can be converted to a more reactive dichloro derivative using phosphorus oxychloride. acs.org From there, a wide range of nucleophiles (amines, alcohols, thiols) can be introduced. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds, dramatically increasing molecular diversity. researchgate.net

Table 3: Key Reactions for Generating Scaffold Diversity

| Reaction Type | Reagents/Catalysts | Position of Modification | Resulting Functionality | Reference |

|---|---|---|---|---|

| Chlorination | POCl₃ | C3, C6 | Chloro | acs.org |

| Amination | Various amines | C3, C4, C6 | Amino | researchgate.net |

| Hydrazination | Hydrazine Hydrate | C3, C6 | Hydrazinyl | acs.org |

| Acylation | Acyl Chlorides | N-position of hydrazinyl group | Amide | acs.org |

Strategies for Constructing Polysubstituted Pyridazine Scaffolds

The construction of polysubstituted pyridazine scaffolds from a this compound core relies on a series of strategic chemical modifications. The goal is to regioselectively introduce a variety of substituents around the pyridazine ring.

One of the most effective strategies involves the initial activation of the pyridazine core. Treating the dione with phosphorus oxychloride (POCl₃) yields a 3,6-dichloro-4-phenylpyridazine. acs.org The chlorine atoms are good leaving groups and can be sequentially or simultaneously replaced by various nucleophiles. The differential reactivity of the chlorine atoms can sometimes be exploited to achieve regioselective substitution.

Another powerful strategy involves palladium-catalyzed cross-coupling reactions. This is particularly effective if a halogen is present on the ring, as demonstrated with 4-bromo-pyridazine-3,6-dione. researchgate.net Such a bromo- or iodo-substituted pyridazine can undergo Suzuki coupling with boronic acids to introduce new aryl or heteroaryl groups, Sonogashira coupling with terminal alkynes, or Buchwald-Hartwig amination to form C-N bonds. This methodology allows for the controlled and stepwise introduction of multiple, distinct substituents, which is crucial for building complex molecules and chemical libraries for drug discovery. researchgate.net

Finally, direct C-H functionalization is an emerging strategy in heterocyclic chemistry. While not specifically detailed for this compound in the provided context, it represents a modern approach to introduce substituents without pre-functionalization, offering a more atom-economical route to polysubstituted pyridazines.

Applications of 4 Phenylpyridazine 3,6 Dione Beyond Biological Systems

Materials Science Applications

The electronic properties of the pyridazine-3,6-dione scaffold, characterized by its electron-accepting nature, make it an intriguing building block for advanced organic materials. Although specific research focusing exclusively on 4-Phenylpyridazine-3,6-dione is not extensively documented, the characteristics of its core structure are relevant to the development of materials for electronic and optoelectronic devices.

Development of Conjugated Polymers for Organic Solar Cells

In the field of organic photovoltaics (OPVs), there is a continuous search for new materials to improve power conversion efficiency. aimspress.com The active layer of an organic solar cell is typically a blend of an electron-donating and an electron-accepting material. spie.org The design of novel electron-accepting (n-type) or electron-donating (p-type) conjugated polymers is crucial for advancing this technology. mdpi.com

The indane-1,3-dione unit, which shares the dione (B5365651) feature with this compound, is known to be an excellent electron acceptor and has been incorporated into dyes for solar cell applications. mdpi.com The electron-deficient nature of the pyridazine-3,6-dione moiety suggests its potential utility as a component in donor-acceptor (D-A) conjugated polymers. By pairing such an acceptor unit with a suitable donor moiety in a polymer backbone, it is possible to tune the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com This tuning is critical for optimizing the absorption of solar radiation and facilitating efficient charge separation at the donor-acceptor interface. spie.org While polymers based on thieno[3,4-c]pyrrole-4,6-dione (B1257111) have been synthesized and investigated, the specific integration of this compound into high-performance polymers for solar cells remains an area for future exploration.

Utilization in Light-Emitting Electrochemical Cells (LECs)

Light-emitting electrochemical cells (LECs) are a type of light-emitting device known for their simple structure and compatibility with air-stable electrodes. chemistrycongresses.chresearchgate.net The active layer in LECs typically consists of luminescent materials such as ionic transition metal complexes, conjugated polymers, or small organic molecules. researchgate.netnih.gov

The development of novel organic molecules for LECs is an active area of research. While materials for LECs are often based on iridium(III) or copper(I) complexes, there is growing interest in purely organic emitters. chemistrycongresses.chnih.gov The performance of these devices is highly dependent on the photophysical and electrochemical properties of the emitting material. Although the direct application of this compound in LECs has not been reported, its rigid, planar structure incorporating aromatic and heteroaromatic rings is a common feature in many organic luminescent materials. The synthesis of derivatives of phenanthroimidazole, for instance, has led to efficient blue-emitting single-component LECs. researchgate.net The pyridazinedione core could potentially be functionalized to create novel emitters with tailored electronic properties suitable for LEC applications.

Corrosion Inhibition Studies

The use of organic compounds to inhibit the corrosion of metals in acidic environments is a well-established practice in many industries. electrochemsci.orgijcce.ac.ir Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms, along with π-electrons, are particularly effective as they can adsorb onto the metal surface and form a protective barrier. nih.govnajah.edu While specific studies on this compound are limited, extensive research on analogous pyridazine (B1198779) derivatives demonstrates their significant potential as corrosion inhibitors. electrochemsci.orgresearchgate.netresearchgate.net

Adsorption Mechanisms on Metal Surfaces

The effectiveness of an organic corrosion inhibitor is primarily due to its ability to adsorb onto the metal surface, a process that can involve physical adsorption (physisorption) or chemical adsorption (chemisorption). nih.govresearchgate.net For a molecule like this compound, several structural features contribute to this process:

Heteroatoms: The nitrogen atoms in the pyridazine ring and the oxygen atoms of the dione groups have lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms (like iron in steel), forming coordinate covalent bonds. ijcce.ac.ir

π-Electrons: The aromatic phenyl ring and the pyridazine ring are rich in π-electrons. These electrons can interact with the metal surface, further strengthening the adsorption. semanticscholar.org

Studies on similar molecules like pyridine (B92270) show that they can adsorb in either a vertical or flat orientation on metal surfaces, with the nature of the bonding ranging from physisorption to chemisorption depending on the metal and environmental conditions. nih.gov The adsorption process typically follows an adsorption isotherm, with the Langmuir isotherm being a common model to describe the formation of a monolayer of the inhibitor on the metal surface. najah.edukfupm.edu.sa

Electrochemical Characterization of Inhibition Efficiency

The performance of corrosion inhibitors is commonly evaluated using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). electrochemsci.org

Potentiodynamic Polarization (PDP): This technique measures the current response of a metal to a controlled change in potential. The resulting polarization curves can determine the corrosion potential (Ecorr) and corrosion current density (icorr). An effective inhibitor will cause a significant decrease in icorr. Studies on pyridazine derivatives show they often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. electrochemsci.orgresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface. In the presence of an effective inhibitor, the charge transfer resistance (Rct) increases significantly, while the double-layer capacitance (Cdl) decreases. The increase in Rct indicates a slowing of the corrosion process, and the decrease in Cdl is attributed to the displacement of water molecules by the inhibitor molecules at the metal surface. electrochemsci.org

The inhibition efficiency (IE%) can be calculated from both PDP and EIS data. For pyridazine derivatives, efficiencies often increase with concentration, reaching high values that demonstrate their excellent protective capabilities. electrochemsci.orgkfupm.edu.sa

Table 1: Electrochemical Data for a Representative Pyridazine Derivative Inhibitor Data based on a similar compound, Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate (P1), for mild steel in 1M HCl. electrochemsci.org

| Inhibitor Conc. (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | IE% (from EIS) |

| 0 | 58 | 125 | - |

| 10⁻⁶ | 157 | 85 | 63 |

| 10⁻⁵ | 480 | 62 | 88 |

| 10⁻⁴ | 1450 | 41 | 96 |

| 10⁻³ | 5800 | 29 | 99 |

Quantum Chemical Calculations in Corrosion Inhibition Research

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool for understanding the relationship between the molecular structure of an inhibitor and its efficiency. ijcce.ac.irresearchgate.netacs.org These calculations provide insights into the electronic properties of the inhibitor molecule, which govern its interaction with the metal surface. rsc.org

Key parameters calculated include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which generally leads to better inhibition efficiency. researchgate.net

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface. researchgate.net

DFT studies on phenyl-pyridazine derivatives have shown a strong correlation between these calculated parameters and experimentally observed inhibition efficiencies. For instance, comparing 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) and 5-phenyl-6-ethylpridazine-3-one (PEPO), the thione derivative (PEPT) was predicted to be a better inhibitor due to its lower energy gap. researchgate.net These theoretical studies support experimental findings and aid in the rational design of new, more effective corrosion inhibitors.

Table 2: Calculated Quantum Chemical Parameters for Phenyl-Pyridazine Analogs Data from DFT calculations at the B3LYP/6-31G basis set level.* researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |

| PEPO | -6.21 | -2.31 | 3.90 | 4.88 |

| PEPT | -5.97 | -2.31 | 3.66 | 5.25 |

Derivatization in Analytical Chemistry for Enhanced Detection

Derivatization is a chemical modification technique used in analytical chemistry to convert an analyte into a product with properties that are more suitable for a given analytical method. This process is often employed to improve the detectability, chromatographic separation, or stability of the target molecule. An ideal derivatizing agent should react rapidly and completely with the analyte under mild conditions to yield a single, stable product with a significantly enhanced response to a detector (e.g., a UV-Vis, fluorescence, or mass spectrometer detector).

A thorough review of the scientific literature reveals a notable absence of specific applications of this compound as a derivatizing agent for enhanced detection in analytical chemistry. While the broader class of pyridazine compounds has been investigated for various chemical and biological activities, and some derivatives are known to possess fluorescent properties, the direct application of this compound in this analytical context is not documented in available research.

The reactivity of the pyridazine-3,6-dione core, particularly its potential for nucleophilic substitution reactions, theoretically allows for reactions with analytes containing functional groups such as amines or thiols. Such reactions could potentially introduce a chromophore (the phenylpyridazine-dione moiety) into the analyte molecule, thereby enhancing its ultraviolet (UV) absorbance and enabling more sensitive detection by UV-based chromatographic detectors. If the resulting derivative were fluorescent, it could offer even greater sensitivity and selectivity.

However, despite this theoretical potential, there are no published research findings that detail the use of this compound for this purpose. Consequently, there is no available data on reaction conditions, the scope of applicable analytes, or the achieved limits of detection. The development and validation of analytical methods employing this compound as a derivatizing agent remain an open area for future research.

Due to the lack of specific research in this area, no data tables detailing research findings can be provided.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies

While classical syntheses of pyridazinones are well-established, future research is geared towards developing more efficient, sustainable, and diverse synthetic strategies. The limitations of current methods, which can involve harsh conditions or limited substrate scope, are being addressed through modern synthetic approaches.

Emerging trends include:

Microwave-Assisted Synthesis: The application of microwave irradiation is a promising avenue for accelerating the synthesis of 4-Phenylpyridazine-3,6-dione and its analogues. This technique can significantly reduce reaction times, improve yields, and often leads to cleaner products compared to conventional heating methods. Its use in palladium-catalyzed cross-coupling reactions with pyridazinedione cores has already shown promise for creating libraries of substituted compounds. nih.gov

Catalytic Approaches: There is a growing interest in employing transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, to introduce a wide range of functional groups onto the pyridazinedione scaffold. nih.gov This allows for the late-stage functionalization of the core structure, providing rapid access to a diverse array of derivatives.

One-Pot and Multicomponent Reactions: Designing one-pot synthesis protocols and multicomponent reactions (MCRs) represents a significant step towards atom economy and efficiency. researchgate.net Future methodologies could involve the condensation of 4-oxo-4-phenylbutanoic acid or its precursors with hydrazine (B178648) derivatives in a single step, potentially combined with subsequent functionalization, to streamline the production of complex molecules based on the this compound core. mdpi.com

Flow Chemistry: The adoption of continuous flow chemistry could offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility, scalability, and safety. This is particularly relevant for the large-scale synthesis of pyridazinedione-based compounds for material or pharmaceutical applications.

Advanced Spectroscopic and Computational Techniques for Structure-Property Relationships

A deeper understanding of the relationship between the molecular structure of this compound and its physicochemical properties is crucial for designing new applications. The integration of advanced spectroscopic methods with high-level computational modeling is set to revolutionize this field.

Future research directions in this area include:

Advanced NMR and Spectroscopic Techniques: While standard NMR and IR spectroscopy are routinely used, advanced techniques such as solid-state NMR, 2D NMR spectroscopy, and Raman spectroscopy can provide more detailed insights into the structure, conformation, and intermolecular interactions of this compound in different states.